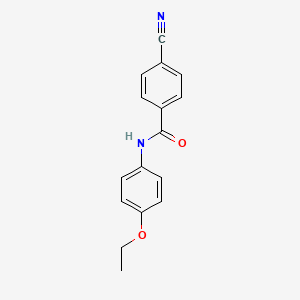
4-cyano-N-(4-ethoxyphenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Ciano-N-(4-etoxi fenil)benzamida es un compuesto orgánico con la fórmula molecular C16H14N2O2. Se caracteriza por la presencia de un grupo ciano (-CN) y un grupo etoxi (-OCH2CH3) unidos a una estructura de benzamida.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de 4-ciano-N-(4-etoxi fenil)benzamida típicamente implica la reacción de 4-etoxi anilina con cloruro de 4-cianobenzoílo. La reacción se lleva a cabo en presencia de una base, como trietilamina, para neutralizar el ácido clorhídrico formado durante la reacción. La mezcla de reacción generalmente se agita a temperatura ambiente o a temperaturas ligeramente elevadas para garantizar la conversión completa .
Métodos de producción industrial: La producción industrial de este compuesto sigue rutas sintéticas similares pero a mayor escala. El uso de reactores automatizados y sistemas de flujo continuo puede mejorar la eficiencia y el rendimiento del proceso de producción. Los pasos de purificación, como la recristalización o la cromatografía, se emplean para obtener el compuesto con alta pureza .
Análisis De Reacciones Químicas
Tipos de reacciones: 4-Ciano-N-(4-etoxi fenil)benzamida puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar ácidos carboxílicos correspondientes u otros derivados oxidados.
Reducción: Las reacciones de reducción pueden convertir el grupo ciano en un grupo amina (-NH2).
Sustitución: El grupo etoxi se puede sustituir por otros grupos funcionales en condiciones adecuadas.
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Se utilizan agentes reductores como hidruro de aluminio y litio (LiAlH4) o gas hidrógeno (H2) en presencia de un catalizador.
Principales productos formados:
Oxidación: Formación de ácidos carboxílicos o cetonas.
Reducción: Formación de aminas primarias.
Sustitución: Formación de diversas benzamidas sustituidas.
Aplicaciones Científicas De Investigación
4-Ciano-N-(4-etoxi fenil)benzamida tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas más complejas y heterociclos.
Biología: El compuesto se estudia por sus potenciales actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: La investigación está en curso para explorar su potencial como intermedio farmacéutico o ingrediente activo.
Industria: Se utiliza en el desarrollo de nuevos materiales y como precursor en la síntesis de colorantes y pigmentos.
Mecanismo De Acción
El mecanismo de acción de 4-ciano-N-(4-etoxi fenil)benzamida implica su interacción con objetivos moleculares específicos. El grupo ciano puede participar en enlaces de hidrógeno y otras interacciones con moléculas biológicas, potencialmente afectando la actividad enzimática o la unión al receptor. El grupo etoxi puede influir en la solubilidad y permeabilidad de la membrana del compuesto, mejorando su biodisponibilidad .
Compuestos similares:
4-Ciano-N-(4-acetil fenil)benzamida: Estructura similar pero con un grupo acetilo en lugar de un grupo etoxi.
4-Ciano-N-(2-(4-metoxifenil)etil)benzamida: Contiene un grupo metoxi y un enlace etilo.
4-Etoxi-N-(2-etoxi fenil)benzamida: Presenta dos grupos etoxi.
Unicidad: 4-Ciano-N-(4-etoxi fenil)benzamida es única debido a la combinación de sus grupos funcionales ciano y etoxi, que confieren reactividad química específica y potencial actividad biológica. Su estructura permite diversas modificaciones químicas, lo que la convierte en un compuesto versátil en la química sintética y la investigación farmacéutica .
Comparación Con Compuestos Similares
4-Cyano-N-(4-acetylphenyl)benzamide: Similar structure but with an acetyl group instead of an ethoxy group.
4-Cyano-N-(2-(4-methoxyphenyl)ethyl)benzamide: Contains a methoxy group and an ethyl linkage.
4-Ethoxy-N-(2-ethoxyphenyl)benzamide: Features two ethoxy groups.
Uniqueness: 4-Cyano-N-(4-ethoxyphenyl)benzamide is unique due to the combination of its cyano and ethoxy functional groups, which confer specific chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound in synthetic chemistry and pharmaceutical research .
Propiedades
Fórmula molecular |
C16H14N2O2 |
|---|---|
Peso molecular |
266.29 g/mol |
Nombre IUPAC |
4-cyano-N-(4-ethoxyphenyl)benzamide |
InChI |
InChI=1S/C16H14N2O2/c1-2-20-15-9-7-14(8-10-15)18-16(19)13-5-3-12(11-17)4-6-13/h3-10H,2H2,1H3,(H,18,19) |
Clave InChI |
DIDAMNLHEIVAJE-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6,10,10,14,15,21,21-Heptamethyl-3,24-dioxaheptacyclo[16.5.2.01,15.02,4.05,14.06,11.018,23]pentacosane-9,25-dione](/img/structure/B12319046.png)
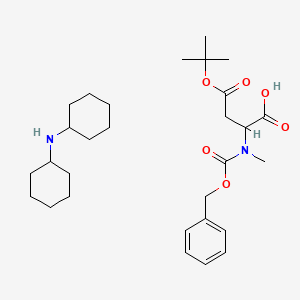

![1-[(3-hydroxy-4-methoxyphenyl)methyl]-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-7-ol;hydrochloride](/img/structure/B12319067.png)

![rac-[(3S,4R)-4-(2,5-Difluorophenyl)-3-pyrrolidinyl]methanol hydrochloride](/img/structure/B12319071.png)

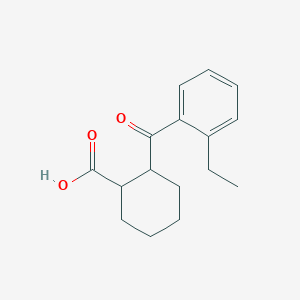
![2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-[({[(prop-2-en-1-yloxy)carbonyl]amino}methyl)sulfanyl]propanoic acid](/img/structure/B12319097.png)
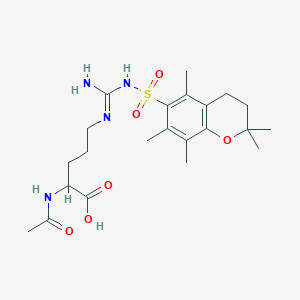
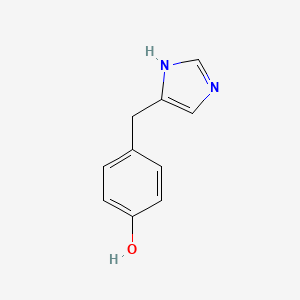

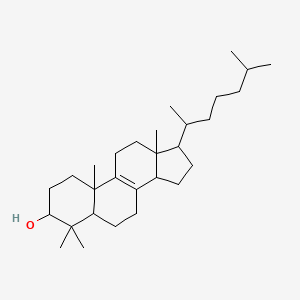
![4-(3,7-Dihydroxy-10,13-dimethyl-12-oxo-1,2,3,4,5,6,7,8,9,11,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl)pentanoic acid](/img/structure/B12319130.png)
